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Compound of Interest

Compound Name:
6-Chloro-4-oxo-3-

phenylpyridazine-1-carbonitrile

CAS No.: 151192-45-9

Cat. No.: B118326

Get Quote

In the vast chemical space of diazines, the 6-chloro-4-oxo-pyridazine scaffold (often existing as

its tautomer, 6-chloropyridazin-4-ol) represents a distinct and underutilized structural motif

compared to its ubiquitous isomer, the 3-oxo-pyridazine (pyridazin-3(2H)-one). While the 3-oxo

derivatives dominate the literature as COX-2 and p38 MAP kinase inhibitors, the 4-oxo

architecture offers unique electronic properties and vectoral geometries critical for next-

generation agrochemicals (e.g., Pyridate) and emerging kinase inhibitors (e.g., Deucravacitinib

impurity profiles and novel JAK scaffolds).

This guide dissects the 6-chloro-4-oxo-pyridazine core, providing a rigorous analysis of its

tautomeric behavior, synthetic accessibility, and reactivity landscape. It is designed for

medicinal chemists seeking to exploit the "para-like" electronic activation of the 6-chloro

substituent by the 4-carbonyl group.

Chemical Architecture & Tautomeric Equilibrium
The core structure exists in a dynamic equilibrium between the 4-oxo-1,4-dihydro form (A) and

the 4-hydroxy heteroaromatic form (B).
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Form A (Lactam/Pyridone): Dominates in polar aprotic solvents and solid state. The NH at

position 1 is acidic (pKa ~9-10), allowing for regioselective N-alkylation.

Form B (Lactim/Hydroxyl): Dominates in basic aqueous media. The hydroxyl group renders

the ring electron-rich, yet the 6-chloro substituent remains activated for nucleophilic aromatic

substitution (

) due to the electron-withdrawing nature of the diazine nitrogens.

Electronic Activation: Unlike the 3-oxo isomer, where the carbonyl is adjacent to the nitrogen

(hydrazide-like), the 4-oxo isomer places the carbonyl para to the N1 nitrogen and meta to the

N2. This creates a unique dipole moment and hydrogen-bond acceptor/donor profile (DA motif)

that is distinct from the AA or DD motifs of other diazines.

Synthetic Routes: Accessing the 4-Oxo Core
Direct synthesis of the 4-oxo core is more challenging than the 3-oxo isomer due to the

symmetry of common starting materials like hydrazine.

Method A: Selective Hydrolysis of 3-Substituted-5,6-
Dichloropyridazines (The "Pyridate" Route)
This is the most robust industrial protocol, avoiding the formation of the thermodynamic 3-oxo

isomer.

Starting Material: 3,6-Dichloropyridazine.[1][2][3]

Step 1 (Desymmetrization): A Suzuki-Miyaura coupling or Grignard addition introduces a

substituent (e.g., Phenyl) at C3.

Result: 3-Phenyl-5,6-dichloropyridazine (Note: The addition directs to the less hindered

carbon or follows electronic control depending on the catalyst).

Step 2 (Regioselective Hydrolysis): The chlorine at C4 (meta to the phenyl, para to the N-N

bond) is more labile under specific acidic conditions than the C6 chlorine.

Reagent: Glacial Acetic Acid / Sodium Acetate or dilute NaOH (carefully controlled).
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Mechanism: The C4 position is activated for nucleophilic attack by water/hydroxide.

Method B: De Novo Cyclization (Kojic Acid Route)
Less common but useful for non-arylated cores.

Precursor: Kojic acid or chelidonic acid derivatives.

Process: Reaction with hydrazine hydrate followed by chlorination (POCl3) and partial

hydrolysis.

Experimental Protocol: Synthesis of 3-Phenyl-6-
chloropyridazin-4-ol
Objective: To synthesize the 4-hydroxy tautomer with high regioselectivity, serving as a

precursor for O- or N-functionalization.

Reagents:

3-Phenyl-5,6-dichloropyridazine (1.0 eq)

Glacial Acetic Acid (Solvent/Reagent)[2]

Sodium Acetate (Buffer/Base, 1.1 eq)

Water (Nucleophile)

Step-by-Step Methodology:

Setup: Charge a chemically resistant round-bottom flask (borosilicate) with 3-Phenyl-5,6-

dichloropyridazine (10 mmol) and Sodium Acetate (11 mmol).

Solvation: Add Glacial Acetic Acid (20 mL) and Water (5 mL). The water is critical; anhydrous

conditions will fail to effect hydrolysis.

Reflux: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (

).
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Critical Control Point: Monitor by TLC (Ethyl Acetate/Hexane 1:1) every 30 minutes. The

starting material (Rf ~0.8) should convert to a more polar spot (Rf ~0.3).

Duration: Typically 4-6 hours. Over-reaction may hydrolyze the C6-chloro group, yielding

the inactive diol.

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100g).

Precipitation: The product usually precipitates as an off-white solid. Adjust pH to ~4-5 with

2M NaOH if necessary to maximize precipitation of the zwitterion.

Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove acetic acid.

Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%. Characterization:

NMR (DMSO-

) will show a singlet at ~13.0 ppm (OH/NH) and the aromatic protons.

Reactivity Landscape & Functionalization
The 6-chloro-4-oxo scaffold is a "chemical chameleon," offering three distinct vectors for

diversification:
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Vector Reaction Type Conditions Outcome

N1-Position Alkylation / Arylation , DMF, R-X

N-Alkylated

Pyridazinones

(Targeting kinase

hinge regions)

C4-Oxygen O-Alkylation , Toluene, R-X

Alkoxypyridazines

(Ether linkage,

lipophilic tuning)

C6-Chlorine
Suzuki-Miyaura

Coupling

,

, Ar-B(OH)2

Biaryl Systems

(Scaffold extension)

C6-Chlorine Displacement
Amines, DIPEA,

DMSO, 100°C

6-Amino-4-oxo-

pyridazines (High

polarity, H-bond

donors)

Visualization: Synthesis & Reactivity Logic
The following diagrams illustrate the synthetic flow and the reactivity vectors of the scaffold.

Diagram 1: Synthetic Pathway to the 4-Oxo Core

3,6-Dichloropyridazine
(Symmetric Precursor)

3-Phenyl-5,6-dichloropyridazine
(Desymmetrized)

Suzuki Coupling
(Ph-B(OH)2, Pd cat.)

3-Phenyl-6-chloro-4-hydroxypyridazine
(Target Scaffold)

Selective Hydrolysis
(AcOH/H2O, Reflux)

Major Product

3-Phenyl-6-chloro-5-hydroxypyridazine
(Unwanted Isomer)

Minor Pathway
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Caption: Regioselective synthesis of the 6-chloro-4-hydroxypyridazine core via

desymmetrization.
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Diagram 2: Reactivity Vectors (SAR Map)

6-Chloro-4-Oxo
Pyridazine Core
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Caption: Strategic vectors for medicinal chemistry optimization on the 6-chloro-4-oxo scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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